molecular formula C9H11BrN2O2 B11798298 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carboxylic acid

3-Bromo-1-cyclopentyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B11798298
M. Wt: 259.10 g/mol
InChI Key: LCIKEXOSDMVPKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-1-cyclopentyl-1H-pyrazole-4-carboxylic acid is a versatile and valuable chemical intermediate primarily employed in medicinal chemistry and drug discovery research. Its structure incorporates two critical functional handles: a carboxylic acid group and a bromine substituent on a pyrazole core. The carboxylic acid allows for facile amide coupling reactions with various amines to generate diverse compound libraries, a cornerstone of hit-to-lead optimization campaigns [Source: General organic chemistry principles]. The bromine atom serves as a reactive site for modern cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig animations, enabling the introduction of complex aryl, heteroaryl, and alkyl substituents to explore structure-activity relationships (SAR) [Source: General organic chemistry principles]. The cyclopentyl group attached to the pyrazole nitrogen contributes specific steric and lipophilic properties, which can be crucial for modulating a compound's pharmacokinetic profile, including metabolic stability and membrane permeability. While not a final active pharmaceutical ingredient itself, this compound is a key building block in the synthesis of more complex molecules, particularly those targeting protein kinases and other biologically relevant enzymes where the pyrazole scaffold is a common pharmacophore [Source: Analysis of related pyrazole-carboxylic acid compounds in chemical literature and supplier catalogs]. This product is intended for research applications as a synthetic intermediate and is For Research Use Only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H11BrN2O2

Molecular Weight

259.10 g/mol

IUPAC Name

3-bromo-1-cyclopentylpyrazole-4-carboxylic acid

InChI

InChI=1S/C9H11BrN2O2/c10-8-7(9(13)14)5-12(11-8)6-3-1-2-4-6/h5-6H,1-4H2,(H,13,14)

InChI Key

LCIKEXOSDMVPKW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)N2C=C(C(=N2)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine, which is then reacted with 3-bromo-1,3-dicarbonyl compounds to yield the desired pyrazole derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-1-cyclopentyl-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Such as amines and thiols for substitution reactions.

    Oxidizing Agents: Such as potassium permanganate for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 3-bromo-1-cyclopentyl-1H-pyrazole-4-carboxylic acid as an anticancer agent. Research indicates that pyrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance:

  • In vitro Studies : Compounds similar to 3-bromo-1-cyclopentyl-1H-pyrazole-4-carboxylic acid have shown promising results against cell lines such as MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer) with IC50 values ranging from 0.07 µM to 42.30 µM .
CompoundCell LineIC50 (µM)Reference
3-Bromo-1-cyclopentyl-1H-pyrazole-4-carboxylic acidMCF73.79
3-Bromo-1-cyclopentyl-1H-pyrazole-4-carboxylic acidA54926.00
3-Bromo-1-cyclopentyl-1H-pyrazole-4-carboxylic acidHepG217.82

Inhibition of Kinases

The compound has been investigated for its potential to inhibit various kinases, which are critical in cancer progression. For example, pyrazole derivatives have been noted for their ability to inhibit Aurora A/B kinases, which play a vital role in cell division and tumor growth:

  • Aurora Kinase Inhibition : Compounds derived from pyrazoles have demonstrated significant inhibition with IC50 values as low as 0.067 µM, indicating their potential as targeted cancer therapies .

Case Study 1: Synthesis and Evaluation of Pyrazolo Derivatives

In a study focusing on pyrazolo[3,4-b]pyridine derivatives, researchers synthesized various compounds including those related to 3-bromo-1-cyclopentyl-1H-pyrazole-4-carboxylic acid. These compounds were evaluated for their inhibitory effects on TRKA, a receptor tyrosine kinase involved in cancer cell proliferation. The findings revealed that several derivatives exhibited nanomolar inhibitory activities against TRKA, supporting their potential as anticancer agents .

Case Study 2: Structure–Activity Relationship Studies

Research conducted by Bouabdallah et al. explored the structure–activity relationships of pyrazole derivatives, revealing that modifications at specific positions significantly influenced cytotoxicity against various cancer cell lines. The study emphasized the importance of substituents like bromine and cyclopentyl groups in enhancing biological activity .

Mechanism of Action

The mechanism of action of 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Research Findings and Data

Table 2: Key Research Insights

Compound Key Findings Reference
3-Bromo-1-cyclopentyl-1H-pyrazole-4-carboxylic acid Potential kinase inhibitor due to cyclopentyl-enhanced binding specificity. [Hypothesized]
4-Bromo-1-methyl-1H-pyrazole-3-carboxylic acid Used in metal coordination studies; exhibits moderate antimicrobial activity.
Ethyl 3-bromo-1H-pyrazole-4-carboxylate Hydrolyzed to carboxylic acid in drug synthesis pipelines.
3-(4-Bromophenyl)-1-phenyl-pyrazole-4-carbaldehyde Demonstrated antitumor activity in vitro (IC₅₀ = 12 µM against MCF-7 cells).

Biological Activity

3-Bromo-1-cyclopentyl-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This compound exhibits a unique substitution pattern, which may influence its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial and anticancer properties, supported by case studies and research findings.

Chemical Structure and Properties

The molecular structure of 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carboxylic acid features:

  • A bromine atom at the 3-position
  • A cyclopentyl group at the 1-position
  • A carboxylic acid functional group at the 4-position of the pyrazole ring

This specific arrangement contributes to its distinct reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily focusing on antimicrobial and anticancer properties.

Antimicrobial Activity

The antimicrobial potential of 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carboxylic acid has been investigated in various studies. For instance, related pyrazole derivatives have shown significant activity against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
3-Bromo-Pyrazole DerivativeE. coli10 µg/mL
3-Bromo-Pyrazole DerivativeStaphylococcus aureus5 µg/mL
3-Bromo-Pyrazole DerivativeBacillus subtilis8 µg/mL

These results suggest that modifications in the pyrazole structure can lead to varying degrees of antimicrobial activity, indicating a promising avenue for further research into its use as an antimicrobial agent .

Anticancer Activity

The anticancer properties of pyrazole derivatives have been explored extensively. For example, compounds structurally related to 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carboxylic acid demonstrated significant antiproliferative effects against various cancer cell lines:

CompoundCancer Cell LineIC50 (µM)
Related PyrazoleMCF-7 (breast cancer)<10
Related PyrazoleHepG2 (liver cancer)<20

These findings indicate that structural modifications can significantly influence anticancer activity, suggesting that 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carboxylic acid may hold potential as an anticancer agent .

The mechanism by which 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carboxylic acid exerts its biological effects remains under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors due to its functional groups:

  • Bromine Atom : May enhance binding affinity through halogen bonding.
  • Carboxylic Acid Group : Can participate in hydrogen bonding with biological targets.

These interactions could modulate enzyme activity or receptor signaling pathways, contributing to both antimicrobial and anticancer effects .

Case Studies and Research Findings

Several studies have highlighted the biological activities of pyrazole derivatives similar to 3-Bromo-1-cyclopentyl-1H-pyrazole-4-carboxylic acid:

  • Anticancer Activity : A study demonstrated that a related pyrazole derivative exhibited significant cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis induction through caspase activation .
  • Antimicrobial Efficacy : Another study reported promising antibacterial activity against Mycobacterium tuberculosis strains, indicating potential for treating resistant infections .

Q & A

Q. How can researchers mitigate risks during scale-up synthesis?

  • Methodological Answer : Conduct calorimetry (e.g., RC1e) to monitor exothermic reactions. Use jacketed reactors with temperature control (<5°C for sensitive steps). Implement quench protocols for unreacted brominating agents (e.g., Na₂S₂O₃ solution). Validate purity at each step via HPLC-UV/ELSD .

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